molecular formula C19H22N2O4S2 B2881389 2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919847-57-7

2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2881389
CAS RN: 919847-57-7
M. Wt: 406.52
InChI Key: LQRAGKDJIDLFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene . It is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway.


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The specific molecular structure of this compound is not available in the retrieved papers.

Scientific Research Applications

Heterocyclic Synthesis

Research has shown the utility of related thiophene derivatives in the synthesis of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized from a closely related compound, 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to the creation of a variety of nitrogen nucleophiles yielding pyrazole, isoxazole, and other derivatives. This demonstrates the compound's role in expanding the diversity of heterocyclic chemistry (Mohareb et al., 2004).

Biological Activity

Another aspect of its application is in the synthesis of novel thiophene derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities. These derivatives were synthesized starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and exhibited high activity compared to control compounds, showcasing the potential medicinal chemistry applications of the compound (Amr et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of similar thiophene compounds have been investigated for their luminescent properties in hydrogen-bonded complexes. These studies reveal the compound's potential in forming non-covalent interactions leading to luminescent supramolecular assemblies, which have implications for materials science and photonics applications (Osterod et al., 2001).

Antimicrobial Evaluation

Furthermore, derivatives of this compound have been evaluated for their antimicrobial activity. The synthesis of thieno[2,3-d]-pyrimidine and other systems from related compounds demonstrated promising antimicrobial properties, indicating the potential use of such compounds in the development of new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

properties

IUPAC Name

2-[(4-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-11(2)27(24,25)13-9-7-12(8-10-13)18(23)21-19-16(17(20)22)14-5-3-4-6-15(14)26-19/h7-11H,3-6H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRAGKDJIDLFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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